2-(Tert-butylamino)-5-nitrobenzonitrile
Description
Significance of Nitrobenzonitrile Scaffolds in Organic Synthesis
Nitrobenzonitrile scaffolds are particularly significant in organic synthesis due to the strong electron-withdrawing nature of the nitro group (–NO₂). This property profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov The nitro group, especially when positioned ortho or para to a leaving group, can stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution process. wikipedia.org
Furthermore, the nitro group itself can be readily transformed into other functional groups. Its reduction to an amino group (–NH₂) is a common and pivotal step in many synthetic pathways, opening up avenues for the construction of various nitrogen-containing heterocyclic compounds and other complex molecular architectures. Nitrobenzonitriles are thus crucial precursors in the synthesis of pharmaceuticals, dyes, and other functional organic materials.
Role of Aminobenzonitrile Derivatives in Advanced Chemical Transformations
Aminobenzonitrile derivatives, characterized by the presence of both an amino (–NH₂) and a nitrile (–C≡N) group on the benzene (B151609) ring, are highly versatile intermediates in organic synthesis. The amino group, being an electron-donating group, can activate the aromatic ring towards electrophilic substitution. Moreover, the amino group can participate in a variety of reactions, including diazotization, acylation, and condensation reactions, leading to the formation of a diverse range of heterocyclic systems such as quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds. researchgate.net The interplay between the electron-donating amino group and the electron-withdrawing nitrile group can lead to unique reactivity patterns, making aminobenzonitriles valuable substrates in the exploration of novel chemical transformations. researchgate.net
Structural Features and Reactivity Context of 2-(Tert-butylamino)-5-nitrobenzonitrile within Substituted Benzonitrile (B105546) Chemistry
This compound is a fascinating molecule that combines the structural features of both nitrobenzonitriles and aminobenzonitriles. Its chemical structure consists of a benzene ring substituted with a nitrile group, a nitro group, and a tert-butylamino group.
Interactive Data Table of Key Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.25 g/mol |
| CAS Number | Not Available |
| MDL Number | MFCD09455382 |
The electronic properties of this molecule are governed by the interplay of its three substituents. The nitro group at the 5-position and the nitrile group at the 1-position are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. Conversely, the tert-butylamino group at the 2-position is an electron-donating group due to the lone pair of electrons on the nitrogen atom. The bulky tert-butyl group can also exert a significant steric influence on the reactivity of the neighboring amino group and the ortho position on the ring. stackexchange.comnih.gov
Of greater interest is the potential for nucleophilic aromatic substitution. The nitro group para to the tert-butylamino group can activate the ring towards nucleophilic attack. While the tert-butylamino group itself is not a typical leaving group, the nitro group can, in some cases, act as a leaving group in SNAr reactions, especially when the ring is highly electron-deficient. stackexchange.comrsc.org
The reactivity of the individual functional groups is also of note. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitro group can be reduced to an amino group, which would result in the formation of a diamino-substituted benzonitrile, a valuable precursor for various heterocyclic compounds. The tert-butylamino group can undergo N-alkylation or N-acylation, although the steric hindrance from the tert-butyl group might temper its reactivity compared to a primary amino group.
Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-10-5-4-9(14(15)16)6-8(10)7-12/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNYZDDENIXXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tert Butylamino 5 Nitrobenzonitrile and Analogous Derivatives
Direct Amination Approaches to Substituted Benzonitriles
Direct amination strategies offer a convergent approach to 2-(tert-butylamino)-5-nitrobenzonitrile by introducing the tert-butylamino group in a single step onto a suitably activated 5-nitrobenzonitrile ring. These methods are advantageous due to their potential for efficiency and atom economy.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry for the formation of aryl-amine bonds. This pathway is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as the nitro and cyano moieties present in the target compound's precursor. The reaction typically involves the displacement of a leaving group, commonly a halogen, from the aromatic ring by an amine nucleophile.
In the context of synthesizing this compound, a common precursor is 2-chloro-5-nitrobenzonitrile (B92243). The electron-withdrawing nature of the nitro and cyano groups significantly activates the ortho-position for nucleophilic attack by tert-butylamine (B42293). The general reaction scheme is as follows:
Scheme 1: General scheme for the synthesis of this compound via nucleophilic aromatic substitution.
Detailed studies on analogous systems have demonstrated that the reaction conditions can influence the yield and purity of the product. Key parameters include the choice of solvent, base, temperature, and reaction time.
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| 2-Chloro-5-nitrobenzonitrile | tert-Butylamine | DMF | K2CO3 | 100 | >90 (estimated) |
| 2-Fluoro-5-nitrobenzonitrile | tert-Butylamine | DMSO | Et3N | 80 | >95 (estimated) |
| 2-Chloro-3,5-dinitropyridine | Aniline | Methanol | - | 25-55 | (Kinetics studied) researchgate.net |
Data in the table is illustrative and based on typical conditions for SNAr reactions of activated aryl halides with amines. Specific experimental data for the direct synthesis of this compound was not available in the searched literature.
Palladium-Catalyzed C-N Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds. This methodology is renowned for its broad substrate scope and functional group tolerance, allowing for the coupling of a wide array of aryl halides and pseudohalides with various amines.
The synthesis of this compound via this route would typically involve the reaction of a 2-halo-5-nitrobenzonitrile (e.g., 2-bromo-5-nitrobenzonitrile) with tert-butylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Scheme 2: General scheme for the palladium-catalyzed synthesis of this compound.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination step.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 2-Bromo-5-nitrobenzonitrile | tert-Butylamine | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 110 |
| 2-Chloro-5-nitrobenzonitrile | tert-Butylamine | Pd2(dba)3 | RuPhos | K3PO4 | Dioxane | 100 |
| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 110 |
This table presents typical conditions for Buchwald-Hartwig amination reactions. Specific experimental data for the synthesis of the title compound was not found in the reviewed literature.
Metal-Free Amination Protocols
In recent years, there has been a growing interest in the development of metal-free amination reactions to avoid the cost and potential toxicity associated with transition metal catalysts. These methods often rely on the inherent reactivity of the substrates or the use of non-metallic promoters. For activated systems like 5-nitrobenzonitrile derivatives, direct amination under metal-free conditions can be a viable option, often proceeding through a nucleophilic aromatic substitution mechanism facilitated by a strong base or high temperatures.
Transformation of Precursor Benzonitriles
An alternative synthetic approach involves the modification of a benzonitrile (B105546) derivative that already possesses a nitrogen-containing functional group at the C2 position.
Amination of Halogenated Benzonitriles
This subsection is conceptually similar to the direct amination approaches discussed in section 2.1. The key transformation is the displacement of a halogen atom from a 2-halo-5-nitrobenzonitrile with tert-butylamine. As detailed in the nucleophilic aromatic substitution and palladium-catalyzed coupling sections, the presence of the nitro and cyano groups activates the halide for displacement. A patent describes the amination of 2-chloro-5-nitrobenzonitrile as a step in a multi-step synthesis, highlighting the industrial relevance of this transformation. google.com
Reductive Functionalization of Nitro-Substituted Benzonitriles
This strategy involves the reduction of the nitro group of a suitable precursor, followed by or concurrent with the introduction of the tert-butyl group. A potential precursor for this route is 2-amino-5-nitrobenzonitrile (B98050). The synthesis of this intermediate has been reported through various methods, including the dehydration of 5-nitroanthranilamide using reagents like phosphorus pentoxide or phosphorus oxychloride, and the amination of 2-chloro-5-nitrobenzonitrile. google.com
Once 2-amino-5-nitrobenzonitrile is obtained, it could potentially be converted to the target compound through reductive amination. This process would involve the reaction of the primary amino group with a source of the tert-butyl group, such as acetone, followed by reduction of the resulting imine intermediate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN).
Scheme 3: Proposed reductive amination route from 2-amino-5-nitrobenzonitrile.
| Starting Material | Reagents | Reducing Agent | Solvent |
| 2-Amino-5-nitrobenzonitrile | Acetone | NaBH4 | Methanol |
| 2-Amino-5-nitrobenzonitrile | Isobutylene, Acid Catalyst | H2, Pd/C | Ethanol (B145695) |
The conditions presented in this table are hypothetical and based on general procedures for reductive amination. Specific experimental validation for the synthesis of this compound via this route was not found in the searched literature.
Multi-Component and One-Pot Synthetic Routes to Related Heterocycles
Multi-component reactions (MCRs) and one-pot syntheses are highly valued in medicinal chemistry for their efficiency, allowing the construction of complex molecules from simple precursors in a single step. nih.gov These approaches reduce waste, save time, and often provide access to diverse chemical scaffolds. While specific MCRs for this compound are not detailed in the provided research, the principles can be applied to the synthesis of analogous heterocyclic structures derived from substituted benzonitriles.
One-pot transformations are effective for converting electron-poor substituted benzonitriles into various five and six-membered heterocycles, such as 2-aryl-substituted imidazolines and oxazolines. researchgate.net These reactions are typically carried out under metal-free conditions. researchgate.net Similarly, a convenient, high-yield, one-pot synthesis of 2-aryl-substituted nitriles and dinitriles can be achieved through benzyne (B1209423) intermediates generated under neutral conditions. tandfonline.comtandfonline.com This method is noted to be more efficient and operate under less drastic conditions than classical approaches. tandfonline.comtandfonline.com
The Ugi four-component reaction (Ugi-4CR) is another cornerstone of MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov This reaction's mechanism involves the initial formation of an imine, which then reacts with the isocyanide and carboxylic acid in a cascade fashion. nih.gov Such strategies have been employed to synthesize complex structures, including β-amino boronic acids and other peptidomimetics. mdpi.com
Three-component reactions have also been successfully used to generate a variety of heterocyclic systems. For instance, the reaction of aryl aldehydes, malononitrile, and (thio)barbituric acid can yield pyranopyrimidine derivatives. nih.gov The efficiency of these reactions can be significantly influenced by the choice of catalyst and solvent, with solvent-free conditions sometimes providing superior yields. nih.gov
The following table summarizes various multi-component reactions used to synthesize heterocyclic structures, which could be analogous to derivatives of the title compound.
| Reaction Type | Components | Resulting Heterocycle | Key Features |
| One-Pot Transformation | Substituted benzonitriles, diamines/amino alcohols | Imidazolines, Oxazolines | Metal-free conditions researchgate.net |
| Benzyne Reaction | Haloarene, 2-lithiated alkanenitrile, acid chlorides | 2-Aryl-substituted nitriles, 3-Keto nitriles | High-yield, mild conditions tandfonline.comtandfonline.com |
| Ugi-4CR | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Bis-amides, Peptidomimetics | High structural diversity nih.gov |
| Three-Component Reaction | Aryl aldehydes, Malononitrile, Barbituric acid | Pyranopyrimidines | Catalyst and solvent dependent yields nih.gov |
Green Chemistry Considerations in Benzonitrile Derivative Synthesis
Green chemistry principles are increasingly integrated into synthetic routes to minimize environmental impact. For the synthesis of benzonitrile derivatives, a key focus has been the development of environmentally benign methods that avoid harsh reagents and simplify purification processes. rsc.orgsemanticscholar.org
One of the most advantageous classical methods for benzonitrile synthesis involves the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride. semanticscholar.orgrsc.org However, this route has several drawbacks, including long reaction times, the corrosive nature of hydrochloric acid, and the need for metal salt catalysts that require separation. rsc.orgsemanticscholar.org
To address these issues, novel green synthetic pathways have been proposed. A significant advancement is the use of ionic liquids (ILs) which can serve multiple roles as a recyclable agent, co-solvent, and catalyst. rsc.orgrsc.org For example, the ionic liquid [HSO3-b-Py]·HSO4 has been used in a system where it also acts as a stabilizer for hydroxylamine, eliminating the need for hydroxylamine hydrochloride and any additional metal catalysts. rsc.orgsemanticscholar.org This approach not only simplifies the separation process through phase separation but also allows the ionic liquid to be easily recovered and reused. rsc.orgresearchgate.net
The benefits of this ionic liquid-based green synthesis method are highlighted in the table below.
| Feature | Traditional Method (with NH2OH·HCl) | Green IL Method |
| Catalyst | Metal salts often required rsc.orgsemanticscholar.org | None required (IL is catalytic) rsc.orgsemanticscholar.org |
| Byproducts | Corrosive HCl is released semanticscholar.org | No inorganic acid released researchgate.net |
| Reaction Time | Often longer rsc.orgsemanticscholar.org | Reduced (e.g., 2 hours) rsc.org |
| Separation | More complex rsc.orgsemanticscholar.org | Simplified via phase separation rsc.orgresearchgate.net |
| Recyclability | Catalyst recovery can be difficult rsc.org | Ionic liquid is easily recovered and recycled rsc.orgresearchgate.net |
| Yield | Variable | Excellent (e.g., 100%) rsc.org |
One-pot reactions are inherently greener as they reduce energy consumption, solvent waste, and reaction time by avoiding the isolation of intermediates. rsc.org The direct conversion of benzaldehyde to benzonitrile without isolating the benzaldoxime (B1666162) intermediate is a prime example of this efficiency. rsc.org Furthermore, heterogeneous catalysts, such as Fe3O4-CTAB nanoparticles, have been explored as competent catalysts for the one-pot synthesis of benzonitrile, offering high yields under optimized conditions. rsc.orgresearchgate.net
Process Optimization and Scalability in Laboratory-Scale Synthesis
Transitioning a synthetic procedure from a small laboratory scale to a larger, more practical scale requires careful process optimization to ensure reproducibility, high yield, and purity. For the synthesis of benzonitrile derivatives, this involves a systematic study of reaction parameters and their impact on the outcome.
A practical and scalable synthesis of a benzonitrile derivative from an aryl bromide was established using a palladium-catalyzed cyanation with potassium ferrocyanide. acs.org To enhance the reaction conversion and minimize the formation of dimeric impurities, a Design of Experiments (DoE) technique was employed for optimization. acs.org This statistical approach allows for the systematic investigation of multiple variables simultaneously, leading to a robust process. The optimized conditions successfully yielded the desired benzonitrile derivative in high yields on a 117 kg scale, demonstrating excellent quality control. acs.org
In biocatalytic processes, such as the synthesis of (R)-2-methoxymandelic acid from 2-methoxybenzaldehyde, optimization is crucial for scalability. almacgroup.com Initial challenges included enzyme deactivation by the benzaldehyde starting material. almacgroup.com A key optimization step was the introduction of sodium bisulfite, which sequesters the free aldehyde as a bisulfite adduct, thereby protecting the enzyme. almacgroup.com This allowed for the development of a one-pot process, avoiding the need to isolate the intermediate cyanohydrin. almacgroup.com Further optimization of parameters such as temperature, pH, substrate loading, and enzyme source led to a robust process suitable for multigram scale-up. almacgroup.com
Key parameters that are typically optimized in the laboratory-scale synthesis of benzonitrile derivatives include:
Catalyst Loading: Finding the minimum amount of catalyst needed for maximum conversion.
Solvent System: Selecting solvents that maximize solubility, reaction rate, and ease of product isolation. acs.org
Temperature and Reaction Time: Balancing reaction kinetics against the formation of impurities. rsc.org
Reagent Stoichiometry: Adjusting the molar ratios of reactants to drive the reaction to completion and minimize side products. rsc.org
Work-up and Purification: Developing efficient and scalable methods for isolating the final product with high purity.
Chemical Reactivity and Transformations of 2 Tert Butylamino 5 Nitrobenzonitrile
Cyclization Reactions and Heterocycle Formation
The proximate amino and nitrile groups in 2-(tert-butylamino)-5-nitrobenzonitrile facilitate intramolecular cyclization reactions, leading to the formation of various fused heterocyclic compounds. The electron-withdrawing nitro group and the bulky tert-butyl group can influence the reactivity and regioselectivity of these transformations.
Synthesis of Imidazoline (B1206853) and Oxazoline (B21484) Derivatives
While direct synthesis of imidazoline and oxazoline derivatives from this compound is not extensively documented, established synthetic routes for these heterocycles suggest potential pathways.
Imidazoline Derivatives: 2-Imidazolines are commonly synthesized by the reaction of nitriles with vicinal diamines, such as ethylenediamine. For this compound, a plausible route would involve its reaction with ethylenediamine, typically catalyzed by sulfur or a Lewis acid. The reaction would proceed through the formation of an amidine intermediate, followed by intramolecular cyclization to yield the corresponding 4-amino-7-nitro-1H-benzo[d]imidazoline derivative.
Oxazoline Derivatives: The synthesis of 2-oxazolines often involves the cyclization of N-(2-hydroxyethyl)amides. acs.org Therefore, a two-step process could be envisioned for the target compound. First, hydrolysis of the nitrile group to an amide (see section 3.2.1), followed by N-alkylation with a 2-haloethanol to introduce the hydroxyethyl (B10761427) group. Subsequent acid-catalyzed dehydration would then lead to the formation of the 2-(2-(tert-butylamino)-5-nitrophenyl)-4,5-dihydrooxazole. Alternatively, reaction with a 2-aminoethanol could potentially lead to an oxazoline derivative, though this route is less common.
Quinazoline (B50416) Nucleus Formation from Amino-nitrobenzonitrile Precursors
The synthesis of quinazolines and their derivatives from 2-aminobenzonitrile (B23959) precursors is a well-established and versatile transformation. The presence of the amino and nitrile groups in an ortho arrangement allows for annulation reactions to construct the fused pyrimidine (B1678525) ring of the quinazoline system.
One effective method involves a cobalt-catalyzed tandem reaction where 2-aminobenzonitriles are transformed into quinazolinones using an aliphatic alcohol-water system. acs.org This sustainable protocol demonstrates the direct conversion of the nitrile and amino groups into the quinazolinone core. Another approach utilizes a ruthenium(II) complex for a similar tandem synthesis. researchgate.net
Furthermore, 2-aminobenzonitriles can react with carbon dioxide in the presence of catalysts like alcohol amines to produce quinazoline-2,4(1H,3H)-diones, offering a green, atom-economical route. nih.govnih.gov The reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, can yield 2-amino-4-iminoquinazolines through a [4+2] annulation reaction. ajol.info
The table below summarizes various methods for the formation of the quinazoline nucleus from 2-aminobenzonitrile precursors, which are applicable to this compound.
| Reactants | Catalyst/Reagent | Product Type |
| Aliphatic Alcohol/Water | Cobalt or Ruthenium complexes | Quinazolinone |
| Carbon Dioxide | Alcohol amines | Quinazoline-2,4(1H,3H)-dione |
| N-Benzyl Cyanamides | Hydrochloric Acid | 2-Amino-4-iminoquinazoline |
| Aldehydes, Arylboronic acids | Palladium catalyst | Substituted Quinazolines |
Pyrimidine and Pyridine (B92270) Derivative Synthesis
The construction of pyrimidine and pyridine rings from this compound is also a feasible synthetic strategy, leveraging the reactivity of the aminobenzonitrile core.
Pyrimidine Derivatives: Pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogs, can be synthesized from heterocyclic o-aminonitriles. nih.gov These precursors undergo cyclization with various reagents to form the fused pyrimidine ring. While this applies to heterocyclic aminonitriles, similar principles can be applied to benzene-fused systems. For instance, 2-aminobenzonitriles can serve as building blocks for pyrimidine synthesis through multi-component reactions. mdpi.com
Pyridine Derivatives: The synthesis of highly substituted pyridines can be achieved from various precursors, including those derived from aminonitriles. baranlab.orgorganic-chemistry.orggoogle.comresearchmap.jp One approach involves the reaction of 2-aminobenzonitrile with organolithium compounds, followed by hydrolysis, to yield 2-(2-aminobenzoyl)pyridines. researchgate.net This transformation converts the nitrile group into a carbonyl, which is part of a pyridine ring substituent. Although this does not form a fused pyridine ring (a quinoline), it demonstrates the utility of the aminobenzonitrile scaffold in pyridine chemistry.
Nitrile Group Transformations
The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical groups, such as amides, carboxylic acids, and amines.
Functionalization via Hydrolysis and Amidation
The nitrile group can be readily hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide, depending on the reaction conditions.
Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile to a carboxylic acid is typically achieved by heating with aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH). The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid, yielding 2-(tert-butylamino)-5-nitrobenzoic acid.
Hydration to Amide (Amidation): Partial hydrolysis to the amide, 2-(tert-butylamino)-5-nitrobenzamide, can be achieved under more controlled conditions. This transformation, often referred to as hydration of the nitrile, can be accomplished using various methods, including acid-catalyzed hydration or reaction with hydrogen peroxide in a basic solution.
Reductions of the Nitrile Functionality
The reduction of the nitrile group in this compound to a primary amine (aminomethyl group) presents a chemoselectivity challenge due to the presence of the easily reducible nitro group.
Selective reduction of a nitrile in the presence of an aromatic nitro group is a difficult but achievable transformation. nih.gov Standard reducing agents like catalytic hydrogenation with palladium on carbon (Pd/C) would likely reduce the nitro group as well. However, specific conditions have been developed to favor nitrile reduction. One successful method involves the use of trifluoroacetic acid (TFA) to protonate and activate the nitrile nitrogen, facilitating its reduction with sodium borohydride (B1222165) at ambient temperature while leaving the nitro group intact. nih.gov
Alternative aprotic conditions have also been explored, utilizing combinations of Lewis acids and borohydride reducing agents.
The following table presents reagent systems that have been investigated for the selective reduction of nitriles in the presence of aromatic nitro groups. nih.gov
| Lewis Acid | Reducing Agent | Solvent | Temperature |
| BF₃·OEt₂ | NaBH₄ | THF | Room Temperature |
| BF₃·OEt₂ | NaBH₄ | THF | Reflux |
| BCl₃ | NaBH₄ | THF | Room Temperature |
| AlCl₃ | NaBH₄ | THF | Room Temperature |
| Tris(pentafluorophenyl)borane (BCF) | LiBH₄ | THF | Room Temperature |
Conversely, if the goal is to selectively reduce the nitro group, reagents such as tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) are effective while leaving the nitrile group unaffected. researchgate.net
Aromatic Ring Functionalization Reactions and Derivatization
The functionalization of the aromatic ring of this compound is governed by the directing effects of its substituents. The tert-butylamino group is an ortho-, para-director, while the nitro and cyano groups are meta-directors. Given the existing substitution pattern, further reactions on the aromatic ring are challenging but predictable.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) reactions on this substrate are expected to be significantly hindered. The strong deactivating nature of the nitro and cyano groups reduces the nucleophilicity of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. However, the activating tert-butylamino group directs potential electrophilic attack to the positions ortho and para to it (positions 3, 4, and 6).
Position 3: Ortho to the activating amino group and meta to both deactivating groups.
Position 4: Para to the activating amino group and ortho to the deactivating nitro group.
Position 6: Ortho to the activating amino group and meta to the deactivating cyano group.
Due to steric hindrance from the bulky tert-butyl group, electrophilic attack at position 3 would be disfavored. The most likely positions for substitution, should the reaction conditions be harsh enough to overcome the ring's deactivation, would be positions 4 and 6. For instance, halogenation or nitration would likely yield a mixture of 4- and 6-substituted products.
Nucleophilic Aromatic Substitution:
The presence of the strongly electron-withdrawing nitro and cyano groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). While there are no readily displaceable leaving groups on the ring itself, derivatization could introduce them. For example, if the amino group were to be converted into a better leaving group, nucleophilic attack would be favored at the carbon to which it is attached.
Reactivity Profiles of the Tert-butylamino Moiety
The tert-butylamino group is a secondary amine and exhibits typical reactivity associated with this functional group, although its nucleophilicity is somewhat diminished by the electron-withdrawing effects of the aromatic ring to which it is attached.
N-Alkylation and N-Acylation:
The nitrogen atom of the tert-butylamino group possesses a lone pair of electrons, making it nucleophilic. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides under basic conditions. The bulky tert-butyl group can sterically hinder these reactions to some extent, potentially requiring more forcing conditions compared to less hindered secondary amines.
Oxidation:
The amino group is susceptible to oxidation. Treatment with strong oxidizing agents could potentially lead to the formation of a nitroso or nitro compound, or even cleavage of the C-N bond under harsh conditions. For instance, reaction with peroxy acids might yield the corresponding N-oxide or hydroxylamine (B1172632) derivatives.
Role as a Directing Group:
Below is a table summarizing the predicted reactivity of the functional groups:
| Functional Group | Predicted Reaction Type | Reagents/Conditions | Expected Outcome |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (e.g., HNO₃/H₂SO₄) | Substitution at positions 4 and 6, though likely requiring harsh conditions. |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong Nucleophiles (if a leaving group is present) | Displacement of a suitable leaving group. |
| Tert-butylamino | N-Alkylation | Alkyl Halides, Base | Formation of a tertiary amine. |
| Tert-butylamino | N-Acylation | Acyl Chlorides/Anhydrides, Base | Formation of an N-tert-butyl amide derivative. |
| Tert-butylamino | Oxidation | Peroxy Acids, other oxidizing agents | Formation of N-oxides, hydroxylamines, or degradation products. |
It is important to note that this analysis is based on established principles of organic chemistry, as specific experimental data for these reactions on this compound is scarce in the reviewed literature.
Theoretical and Computational Chemistry Studies on 2 Tert Butylamino 5 Nitrobenzonitrile
Density Functional Theory (DFT) Calculations for Structural Elucidaion
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for structural elucidation due to its favorable balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For 2-(tert-butylamino)-5-nitrobenzonitrile, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation (a stationary point on the potential energy surface) is found. This is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p).
The analysis would focus on key structural parameters:
Bond Lengths and Angles: Determining the precise lengths of the C-N (nitrile), C-NO2 (nitro), and C-N (amino) bonds, as well as the bond angles within the benzene (B151609) ring and its substituents.
Dihedral Angles: A crucial aspect would be the conformational analysis of the tert-butylamino group relative to the plane of the benzene ring. The steric hindrance from the bulky tert-butyl group would likely cause it to be twisted out of the plane of the aromatic ring. Similarly, the orientation of the nitro group would be determined. Multiple low-energy conformers might exist, and their relative stabilities would be calculated.
Interactive Table: Predicted Key Structural Parameters for this compound Note: The following data is hypothetical, based on typical values for similar molecular fragments, as specific experimental or calculated data for this molecule is not available.
Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.
HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the amino group.
LUMO: This orbital is the primary electron acceptor. The strong electron-withdrawing nature of the nitro (NO2) and nitrile (CN) groups would cause the LUMO to be concentrated over these substituents and the aromatic ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations can generate a range of descriptors that predict how a molecule will behave in a chemical reaction.
Evaluation of Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, hardness measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. The presence of strong electron-withdrawing nitro and nitrile groups would give this compound a significant electrophilicity index, indicating it can act as a good electrophile.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. For this compound, the analysis would likely identify the carbon atoms of the aromatic ring adjacent to the nitro and nitrile groups as susceptible to nucleophilic attack, while the amino nitrogen would be a likely site for electrophilic attack.
Interactive Table: Predicted Reactivity Descriptors for this compound Note: These values are illustrative, as specific calculated data for this molecule is not available.
Implicit and Explicit Solvent Models in Theoretical Modeling
Calculations performed in the "gas phase" (i.e., on an isolated molecule) often differ from experimental results conducted in solution. To account for the influence of a solvent, theoretical models incorporate solvent effects.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing reaction mechanisms and energetics. For this compound, explicit modeling could detail how polar solvent molecules interact with the nitro and nitrile groups.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT) methods, can provide a detailed understanding of its vibrational and nuclear magnetic resonance spectra. These predictive studies are crucial for confirming the molecular structure and understanding its electronic characteristics.
Vibrational Spectroscopy (FT-IR, Raman) Calculations
Theoretical calculations of vibrational spectra are instrumental in assigning the various vibrational modes of a molecule. By using quantum chemical methods, such as DFT with a basis set like B3LYP/6-311++G(d,p), the harmonic vibrational frequencies of this compound can be computed. These calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra.
The process involves optimizing the molecule's geometry to find its lowest energy state. Following this, frequency calculations are performed, which yield a set of vibrational modes and their corresponding frequencies and intensities. Each mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, or twisting of functional groups.
For this compound, key vibrational modes of interest would include:
N-H stretching of the secondary amine group.
C≡N stretching of the nitrile group.
Symmetric and asymmetric stretching of the nitro (NO₂) group.
C-H stretching modes of the aromatic ring and the tert-butyl group.
Aromatic ring vibrations .
A Potential Energy Distribution (PED) analysis is often carried out to provide a quantitative assignment of the calculated frequencies to specific vibrational coordinates, preventing ambiguous assignments. The theoretically generated spectra can then be compared directly with experimental FT-IR and FT-Raman data, helping to validate the experimental assignments and providing a more complete picture of the molecule's vibrational behavior.
Below is a representative table illustrating how theoretically calculated vibrational frequencies for a molecule like this compound would be presented and compared with experimental data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment (PED %) |
| N-H Stretch | Data not available | Data not available | ν(N-H) |
| C-H (Aromatic) Stretch | Data not available | Data not available | ν(C-H) |
| C-H (Aliphatic) Stretch | Data not available | Data not available | ν(C-H) |
| C≡N Stretch | Data not available | Data not available | ν(C≡N) |
| NO₂ Asymmetric Stretch | Data not available | Data not available | νas(NO₂) |
| NO₂ Symmetric Stretch | Data not available | Data not available | νs(NO₂) |
| C-N Stretch | Data not available | Data not available | ν(C-N) |
| C-C (Aromatic) Stretch | Data not available | Data not available | ν(C-C) |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another vital application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts of molecules.
These calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted into chemical shifts by referencing them to the shielding values of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, these predictions can help assign the signals in the experimental NMR spectra to specific hydrogen and carbon atoms within the molecule. This is particularly useful for complex aromatic regions or where signals may overlap. The correlation between calculated and experimental chemical shifts is usually linear and provides strong evidence for the proposed chemical structure.
The following table demonstrates how predicted NMR chemical shifts for this compound would be compared against experimental values.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| C (Aromatic) | Data not available | Data not available | H (Aromatic) | Data not available | Data not available |
| C (Nitrile) | Data not available | Data not available | H (Amine) | Data not available | Data not available |
| C (Tert-butyl) | Data not available | Data not available | H (Tert-butyl) | Data not available | Data not available |
Charge Distribution and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution, intramolecular interactions, and bonding within a molecule. It provides a localized picture of the electron density, describing it in terms of Lewis-type structures (bonds and lone pairs).
For this compound, NBO analysis can elucidate several key aspects of its electronic structure:
Atomic Charges: It calculates the natural charges on each atom, revealing the effects of the electron-donating tert-butylamino group and the electron-withdrawing nitro and cyano groups on the charge distribution across the aromatic ring.
Hybridization: The analysis determines the hybridization of atomic orbitals, providing insight into the bonding geometry.
Intramolecular Interactions: NBO analysis can identify and quantify hyperconjugative interactions, which are charge delocalizations from filled donor orbitals to empty acceptor orbitals. For instance, it can reveal the delocalization of lone pair electrons from the nitrogen of the amino group or the oxygens of the nitro group into the antibonding orbitals of the aromatic ring (n → π* interactions). These interactions are crucial for understanding the molecule's stability and reactivity. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions.
This analysis helps in understanding the push-pull nature of the molecule, where the tert-butylamino group pushes electron density into the ring, and the nitro and nitrile groups pull electron density from it. This intramolecular charge transfer is a key feature influencing the molecule's chemical and physical properties.
Advanced Spectroscopic and Structural Characterization of 2 Tert Butylamino 5 Nitrobenzonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For derivatives of 2-(tert-butylamino)-5-nitrobenzonitrile, specific chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the nuclei. In ¹H NMR, the signals are characterized by their chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J), and integration. princeton.edu The chemical shift reveals the type of proton, while the multiplicity and coupling constants provide information about neighboring protons. uobasrah.edu.iq ¹³C NMR spectra, typically proton-decoupled, show single peaks for each unique carbon atom, with their chemical shifts indicating their functional group and electronic environment. uobasrah.edu.iq
Detailed NMR data for various related structures have been reported, allowing for the precise assignment of all proton and carbon signals. scielo.brrsc.org For instance, in typical spectra of related compounds, aromatic protons appear in the downfield region, while aliphatic protons of the tert-butyl group appear in the upfield region. princeton.edu
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related Benzonitrile (B105546) Derivatives
| Compound Structure | Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) |
|---|---|---|---|
| Aromatic Derivative 1 | ¹H | 7.85, 7.74, 7.52 | d (J=8.6), s, d (J=8.6) |
| ¹³C | 83.31, 112.34, 113.44, 129.25, 130.07, 131.84, 141.16, 158.31 | - | |
| Aromatic Derivative 2 | ¹H | 7.92, 7.66, 7.02, 3.92 | d (J=8.8), s, d (J=8.8), s |
| ¹³C | 55.79, 78.55, 113.34, 114.43, 115.12, 124.01, 133.46, 158.89, 164.80 | - | |
| Aromatic Derivative 3 | ¹H | 8.39, 8.07, 7.89 | d (J=8.8), d (J=8.8), s |
Note: Data is representative of related structures and sourced from supplementary information of various studies. scielo.br
Advanced Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry) for Purity and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to confirm the molecular formula of a compound with a high degree of confidence. princeton.edu This is crucial for verifying the identity and purity of newly synthesized derivatives of this compound. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net
Table 2: Example of HRMS Data for a Related Organic Compound
| Ion Type | Calculated m/z | Found m/z |
|---|---|---|
| [M+Na]⁺ | 270.12313 | 270.12348 |
Note: The table illustrates the high accuracy of ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry in confirming molecular formulas. princeton.edu
X-Ray Crystallography for Solid-State Structure Determination
Ligand-Induced Structural Changes in Complex Systems
While specific data on ligand-induced structural changes for this compound is not detailed in the provided context, this area of study is critical in supramolecular chemistry and materials science. In complex systems, the binding of a ligand to a molecule can cause significant conformational changes. X-ray crystallography can be employed to compare the structure of the molecule before and after ligand binding, providing direct evidence of these structural rearrangements.
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Properties
UV-Vis absorption and fluorescence spectroscopy are powerful techniques for probing the electronic properties of molecules. nih.gov The absorption of ultraviolet or visible light promotes electrons from the ground state to an excited state, and the resulting spectrum provides information about the electronic transitions within the molecule. science-softcon.descience-softcon.de Fluorescence spectroscopy measures the emission of light as the molecule returns from the excited state to the ground state, offering insights into the structure of the excited state and the efficiency of the emission process.
For derivatives of this compound, the position and intensity of absorption and emission bands are sensitive to the molecular structure and the solvent environment. The presence of electron-donating (amino) and electron-withdrawing (nitro, cyano) groups creates a "push-pull" system that can lead to interesting photophysical properties. researchgate.net
Investigation of Dual-State Emission Phenomena
Dual-state emission (DSE) is a phenomenon where a compound exhibits significant fluorescence in both solution and solid states. mdpi.comnih.gov This is a desirable property for applications in optoelectronics and sensing. researchgate.netresearchgate.netrsc.org Many fluorescent molecules are highly emissive in dilute solutions but suffer from quenching in the solid state due to aggregation-caused quenching (ACQ). mdpi.com
The investigation into DSE for derivatives related to this compound involves studying their photoluminescence in various solvents and in the solid state. mdpi.comresearchgate.net The quantum yield of fluorescence is a key parameter that quantifies the efficiency of the emission process. For some related aminopyridine derivatives, high photoluminescence quantum yields have been observed in both solution and solid states, indicating DSE behavior. nih.gov The study of how molecular structure, including the nature of the amino substituent, influences DSE is an active area of research. mdpi.com
Table 3: Photophysical Data for a Representative Dual-State Emissive Compound in Toluene
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Derivative A | 380 | 485 | 0.55 |
Note: This table presents hypothetical data based on findings for related dual-state emissive compounds to illustrate the type of information gathered. mdpi.comnih.gov
Solvatochromism Studies and Environmental Sensitivity
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the solvatochromism and environmental sensitivity of this compound. While research exists on the solvatochromic properties of other nitrobenzonitrile derivatives and compounds with similar functional groups, no experimental data regarding the absorption, emission, or Stokes shift of this compound in various solvents could be located.
The solvatochromic behavior of a compound, which is the change in its color or spectral properties in response to a change in the polarity of the solvent, is a key indicator of its environmental sensitivity. Such studies are crucial for understanding the intramolecular charge transfer (ICT) characteristics of a molecule and its potential applications as a fluorescent probe or sensor.
Typically, the investigation of solvatochromism involves dissolving the compound of interest in a range of solvents with varying polarities, from nonpolar (e.g., hexane) to highly polar (e.g., water). The UV-Vis absorption and fluorescence emission spectra are then recorded for each solution. The resulting data would be used to generate tables listing the absorption maximum (λabs), emission maximum (λem), and the Stokes shift (the difference between the absorption and emission maxima) for each solvent.
Furthermore, the analysis of this data, often with the help of theoretical models such as the Lippert-Mataga plot, can provide insights into the difference in the dipole moments between the ground and excited states of the molecule. This information is fundamental to understanding how the molecule interacts with its immediate environment.
Unfortunately, due to the absence of published research on this compound, the detailed research findings and data tables that would form the core of this section cannot be provided. Further experimental investigation is required to characterize the solvatochromic and environmentally sensitive properties of this specific compound.
Advanced Applications and Functional Materials Derived from 2 Tert Butylamino 5 Nitrobenzonitrile
Utilization as a Key Intermediate in Complex Organic Synthesis
The chemical architecture of 2-(Tert-butylamino)-5-nitrobenzonitrile, featuring an amino group, a nitro group, and a nitrile function, provides multiple reactive sites for elaboration into more complex molecular structures. Its parent compound, 2-amino-5-nitrobenzonitrile (B98050), is a well-established intermediate in the synthesis of various organic molecules, particularly dyes. google.comnih.govtcichemicals.com The reactions of these functional groups allow for a diverse range of chemical transformations:
The Amino Group: Can be diazotized and coupled to form azo dyes or can undergo condensation and cyclization reactions to build heterocyclic systems.
The Nitro Group: Can be reduced to an amine, providing another site for functionalization and enabling the synthesis of diamino derivatives. These derivatives are precursors to complex heterocyclic structures like those found in pharmaceuticals and materials science.
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to different classes of compounds.
The presence of the tert-butyl group introduces specific steric and solubility characteristics. It provides significant steric hindrance, which can be exploited to direct the regioselectivity of subsequent reactions. Furthermore, this bulky alkyl group enhances the molecule's solubility in common organic solvents, a crucial property that facilitates its handling and reactivity in multi-step synthetic sequences, particularly in the preparation of complex therapeutic agents like 2-amino-5-nitro-benzophenone derivatives. google.com
Development of Fluorescent Dyes and Optical Materials
The electronic structure of this compound is characteristic of a "push-pull" system, where the electron-donating tert-butylamino group (the "push") is conjugated with the electron-withdrawing nitro and nitrile groups (the "pull"). This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental mechanism for fluorescence in many organic dyes. The parent scaffold, 2-amino-5-nitrobenzonitrile, is a known precursor for the production of disperse dyes. google.com
Intramolecular Charge Transfer (ICT): The energy of the ICT transition, which dictates the color of the emitted light, is sensitive to the strength of the donor and acceptor groups.
Quantum Yield: The introduction of a nitro group, a strong electron-withdrawing substituent, can sometimes quench fluorescence in polar solvents, but in nonpolar environments, significantly higher fluorescence quantum yields may be observed. nih.gov This environmental sensitivity makes such compounds potential candidates for polarity sensors.
Steric Effects: The bulky tert-butyl group can play a crucial role in solid-state luminescence. By sterically hindering intermolecular π-π stacking, it can reduce aggregation-caused quenching (ACQ), a common issue that diminishes fluorescence in the solid state. This makes derivatives of this compound promising for applications in solid-state lighting and organic light-emitting diodes (OLEDs).
Table 1: Structure-Property Relationships in Push-Pull Fluorophores
| Structural Feature | Influence on Photoluminescent Property | Rationale |
|---|---|---|
| Tert-butylamino Group (Donor) | Influences donor strength and solubility; provides steric bulk. | The electron-donating nitrogen atom is essential for the push-pull mechanism. The tert-butyl group enhances solubility and can prevent aggregation. |
| Nitro & Nitrile Groups (Acceptors) | Create strong electron deficiency, facilitating ICT. | Stronger acceptors generally lead to a red-shift (longer wavelength) in emission and can influence quantum yield. nih.gov |
| Aromatic Ring | Serves as the conjugated bridge for electron transfer. | The extent of the π-conjugated system affects the absorption and emission wavelengths. |
| Substitution Pattern | Determines the overall dipole moment and electronic transition energy. | The relative positions of donor and acceptor groups are critical for maximizing ICT and achieving desired optical properties. |
A key advantage of organic fluorophores is the ability to tune their emission properties through synthetic modification. For materials derived from this compound, the emission wavelength can be precisely controlled by altering the electronic nature of the molecule. This can be achieved through several strategies:
Modification of the Donor Group: Replacing the tert-butylamino group with other alkylamino or arylamino groups can modulate the electron-donating strength, thereby shifting the emission wavelength. For instance, increasing the electron-donating ability of the amino substituent often leads to larger Stokes shifts and red-shifted emissions. mdpi.com
Modification of the Acceptor Group: While the nitro and nitrile groups are strong acceptors, their electronic influence can be further modified, or they can be replaced with other acceptor moieties to fine-tune the emission color.
Extension of π-Conjugation: Introducing additional conjugated rings to the benzonitrile (B105546) core would extend the π-system, generally resulting in a bathochromic (red) shift in both absorption and emission spectra.
This synthetic versatility allows for the rational design of fluorescent materials with emissions spanning the visible spectrum, a critical requirement for applications in bioimaging, sensors, and display technologies. rsc.orgrsc.org
Applications in Catalysis and Electrochemistry
Beyond optical materials, the functional groups within this compound suggest its utility as a precursor for materials with catalytic and electrochemical activity.
While the direct use of this compound as a ligand is not widely documented, its constituent parts are highly relevant to modern catalyst design. The tert-butylamine (B42293) moiety, in particular, has been identified as a highly effective, low-cost, and bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions, where it serves as both a base and a ligand. nih.govacs.orgchemrxiv.org This dual role simplifies reaction conditions and improves efficiency for important C–O and C–N bond-forming reactions. nih.gov
The this compound scaffold offers a platform for creating more sophisticated and tailored ligands. The nitrile and amino groups can act as coordination sites for a metal center, while the tert-butyl group provides a defined steric environment around the metal, which is crucial for controlling catalytic selectivity. The electronic properties of the ligand, and thus the catalyst's reactivity, could be further tuned via the electron-withdrawing nitro group.
The presence of the nitro group, a well-known redox-active moiety, makes this compound a promising candidate as a building block for redox-active materials for applications such as organic rechargeable batteries. Aromatic nitro compounds are known to undergo reversible electrochemical reduction. dtic.milacs.orgacs.org
By incorporating this molecule into a polymer backbone or a metal-organic framework, it is possible to create materials with a high density of redox-active sites. The nitro group can be electrochemically reduced to radical anions, hydroxylamines, or amines, providing a mechanism for charge storage. The nitrile group can also participate in redox processes or be chemically transformed into other redox-active groups. This approach aligns with current research into sustainable energy storage solutions, where organic redox-active materials are being explored as alternatives to traditional metal-based systems. rsc.orgresearchgate.net
Table 2: Potential Redox Activity of Functional Groups
| Functional Group | Potential Redox Reaction | Application Area |
|---|---|---|
| Nitro (-NO₂) Group | Reversible reduction to nitro radical anion, nitroso, hydroxylamine (B1172632), or amine. acs.org | Cathode material in organic batteries, electrocatalysis. |
| Nitrile (-C≡N) Group | Can undergo reductive or oxidative electrochemical transformations. | Anode or cathode materials; can be a precursor to other redox groups. |
| Amino (-NH-tBu) Group | Can undergo oxidation at higher potentials. | Can be used to tune the overall redox potential of the molecule. |
Precursors for Polymer and Advanced Material Science Applications
While direct and extensive research on the use of this compound as a monomer for polymerization is not widely documented in publicly available scientific literature, the foundational chemistry of its functional groups—the tert-butylamino, nitro, and nitrile moieties—suggests its potential as a precursor for specialized polymers and advanced functional materials. The reactivity of the nitrile and amino groups, in particular, opens avenues for its incorporation into various polymer backbones through several established synthetic routes.
The nitrile group (C≡N) is a versatile functional group in polymer chemistry. It can undergo various chemical transformations to form new linkages, making it a valuable component in the synthesis of high-performance polymers. For instance, nitrile groups can participate in cyclotrimerization reactions to form triazine rings, leading to the creation of highly cross-linked and thermally stable networks. Such materials are often explored for applications requiring high thermal and chemical resistance, such as in aerospace components and high-performance adhesives.
Furthermore, the presence of the amino group (–NH–) allows for conventional polymerization reactions, including polycondensation. This could involve reacting this compound with diacyl chlorides, diisocyanates, or other difunctional monomers to form polyamides, polyureas, or other condensation polymers. The bulky tert-butyl group would likely influence the resulting polymer's properties by introducing steric hindrance, which could affect chain packing and solubility, potentially leading to materials with unique processing characteristics.
The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring and the reactivity of the other functional groups. In the context of advanced materials, the nitro group can be a precursor to other functionalities. For example, its reduction to an amino group would yield a diamino derivative, which could then be used as a monomer in the synthesis of aramids or polyimides, classes of polymers known for their exceptional thermal stability and mechanical strength.
The combination of these functional groups on a single benzene ring makes this compound a potentially valuable building block for creating polymers with tailored properties. The interplay between the bulky, non-polar tert-butyl group and the polar nitro and nitrile groups could lead to materials with interesting solubility, thermal, and electronic characteristics.
While specific experimental data on the polymerization of this compound is scarce, the known reactivity of its constituent functional groups provides a strong theoretical basis for its application in polymer and material science. Further research would be needed to explore its polymerization behavior and to characterize the properties of the resulting materials.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Strategies for Aminonitrobenzonitrile Architectures
The conventional synthesis of 2-(tert-butylamino)-5-nitrobenzonitrile typically relies on nucleophilic aromatic substitution (SNAr), a robust but often energy-intensive method. Future research will likely focus on developing more sustainable and efficient synthetic pathways. The strong electron-withdrawing nature of the nitro group facilitates SNAr reactions, making the benzene (B151609) ring susceptible to nucleophilic attack. researchgate.netmdpi.com However, emerging strategies could offer significant advantages over traditional approaches.
Key areas for exploration include:
Photocatalysis: Visible-light photocatalysis could enable the C-N bond formation under milder conditions, reducing energy consumption and potentially offering alternative regioselectivity.
Flow Chemistry: Transitioning the synthesis to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for more precise control over reaction parameters, leading to higher yields and purity.
Catalyst Development: Investigating new catalyst systems, such as advanced palladium or copper complexes, could lower the activation energy for C-N cross-coupling reactions, potentially allowing for the use of less activated starting materials.
Solid-Phase Synthesis: For creating libraries of related compounds, solid-phase synthesis strategies could be developed, enabling rapid diversification of the aminonitrobenzonitrile scaffold for screening in material or pharmaceutical applications. nih.gov
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Traditional SNAr | Well-established, reliable for activated arenes. | Optimization of solvent, temperature, and base. |
| Photocatalysis | Mild reaction conditions, high atom economy, sustainable. | Development of suitable photosensitizers and reaction conditions. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters. |
| Advanced Catalysis | Lower reaction temperatures, broader substrate scope. | Design of novel ligands and metal complexes. |
Investigation of New Reactivity Modes and Transformative Pathways
The this compound molecule possesses three distinct functional groups—a secondary amine, a nitro group, and a nitrile—each offering avenues for novel transformations. The versatile reactivity of nitro compounds stems from the strong electron-withdrawing properties of the nitro group. mdpi.com Future work should aim to selectively manipulate these groups to generate a wider array of complex molecules.
Promising areas of investigation include:
Selective Reduction: Developing protocols for the selective reduction of the nitro group to an amine while preserving the nitrile is a key transformation. This would yield a substituted diaminobenzonitrile, a valuable building block for heterocycles and high-performance polymers.
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic structures like tetrazoles. nih.gov Exploring its reactivity as a warhead in covalent chemistry is another emerging area. nih.gov
Ortho-Functionalization: Investigating methods for C-H activation or functionalization at the positions ortho to the amino or nitro groups could provide access to novel substitution patterns not achievable through classical methods.
Derivatization of the Amino Group: The secondary amine can be further alkylated, acylated, or used as a directing group for subsequent reactions, allowing for the synthesis of a diverse library of derivatives.
| Functional Group | Potential Transformation | Resulting Structure/Application |
|---|---|---|
| Nitro Group (-NO2) | Selective Reduction | Diaminobenzonitrile (polymer precursor) |
| Nitrile Group (-CN) | [3+2] Cycloaddition with Azides | Tetrazole derivatives (bioisosteres) |
| Nitrile Group (-CN) | Hydrolysis | Carboxylic acid or Amide derivatives |
| Aromatic Ring (C-H) | Directed C-H Functionalization | Polysubstituted benzonitriles |
| Amino Group (-NHtBu) | N-Alkylation / N-Arylation | Tertiary amine derivatives |
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To fully optimize synthetic routes and understand reaction mechanisms, advanced in-situ characterization techniques are indispensable. Real-time monitoring provides instantaneous information that can significantly improve the development, optimization, and scale-up of chemical processes. mt.com Applying these techniques to the synthesis of this compound can provide critical insights into reaction kinetics, intermediate formation, and byproduct generation.
Future research should leverage techniques such as:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates in real-time by monitoring their characteristic absorption bands. mt.commt.com This allows for precise determination of reaction endpoints and kinetics.
Process Analytical Technology (PAT): Integrating in-situ spectroscopy into a PAT framework enables automated process control, ensuring consistent product quality and optimizing reaction conditions for efficiency and safety. spectroscopyonline.com
In-situ NMR: For complex reactions where multiple species are present, in-situ NMR can provide detailed structural information, helping to identify transient intermediates that are not observable by other methods.
The application of these tools can help answer critical questions, such as identifying the rate-limiting step, detecting the formation of unstable intermediates, and understanding the influence of process parameters like temperature and mixing on the reaction outcome. mt.com
Rational Design of Next-Generation Functional Materials Based on Benzonitrile (B105546) Scaffolds
The unique electronic properties of the this compound scaffold—combining an electron-donating amino group with electron-withdrawing nitro and nitrile groups—make it an attractive building block for advanced functional materials. The rational design of such materials is a key trend in materials science. mdpi.comrsc.org
Emerging applications for this and related benzonitrile scaffolds include:
Organic Electronics: The inherent dipole moment and potential for charge transfer within the molecule make it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in nonlinear optical (NLO) materials.
Porous Frameworks: By functionalizing the scaffold with appropriate linking groups, it could be incorporated as a node or strut in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). sciopen.com The polar nitro and nitrile groups lining the pores could offer selective gas adsorption or catalytic activity.
High-Performance Polymers: After transformation (e.g., reduction of the nitro group), the resulting diamine monomer can be used to synthesize polyimides or other high-performance polymers with tailored thermal and mechanical properties.
Chemosensors: The electron-deficient aromatic ring and functional groups could be designed to interact selectively with specific analytes, forming the basis for novel chemosensors where binding events are signaled by a change in fluorescence or color.
The rational design process involves using computational modeling to predict the properties of new materials before their synthesis, accelerating the discovery of next-generation materials with targeted functionalities. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(tert-butylamino)-5-nitrobenzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, analogous nitrobenzonitrile derivatives have been synthesized by heating precursors in dimethylformamide (DMF) at elevated temperatures, as seen in the formation of nitroindazoles . Optimization strategies include:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction rates.
- Temperature Control : Monitor exothermic reactions to avoid side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm the tert-butylamino group (δ ~1.3 ppm for tert-butyl protons) and nitro/cyano substituents.
- IR Spectroscopy : Detect nitrile (C≡N stretch ~2200–2260 cm⁻¹) and nitro (asymmetric stretch ~1520–1350 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for related nitrobenzonitrile derivatives .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Waste Disposal : Segregate chemical waste and engage professional disposal services, as outlined for structurally similar brominated benzonitriles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitro group’s electron-withdrawing nature may direct electrophilic attacks.
- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts, validated experimentally via LC-MS/MS metabolite profiling, as applied to disperse dye biotransformation studies .
Q. What strategies resolve contradictory data on the compound’s solubility and stability across studies?
- Methodological Answer :
- Standardized Solubility Tests : Use buffered solutions (e.g., PBS, DMSO) at controlled temperatures.
- Stability Studies : Monitor degradation under UV light, humidity, or oxidative conditions via HPLC. Reference safety data for tert-butyl nitro phenols, which emphasize storage at 0–6°C to prevent decomposition .
- Inter-laboratory Validation : Share protocols to minimize variability in solvent purity or analytical equipment.
Q. How does the tert-butyl group influence electronic properties and steric interactions in supramolecular systems?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group may hinder π-π stacking or hydrogen bonding, as observed in crystallographic studies of similar amino-nitrobenzonitriles .
- Electronic Modulation : Compare Hammett constants (σ) of substituents to assess electron-donating/withdrawing impacts on reactivity.
- Spectroscopic Probes : Use UV-vis spectroscopy to study charge-transfer interactions in host-guest complexes.
Q. What synthetic challenges arise in introducing both tert-butylamino and nitro groups on a benzonitrile scaffold?
- Methodological Answer :
- Competitive Reactions : Nitration after tert-butylamino substitution risks over-nitration; consider protecting groups or sequential functionalization.
- Regioselectivity : Use directing groups (e.g., meta-directing nitro) to control substitution patterns.
- Purification Challenges : Employ column chromatography or recrystallization, as described for hydroxyethyl-substituted nitrobenzonitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
